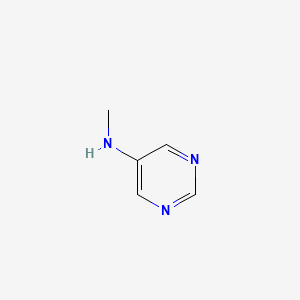

N-methylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFYAAUZMZFRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633920 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-24-8 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methylpyrimidin-5-amine

Abstract

N-methylpyrimidin-5-amine is a crucial building block in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic introduction of the N-methylaminopyrimidine scaffold is a key step in the synthesis of targeted therapeutics, including kinase inhibitors.[2] This guide provides an in-depth analysis of prevalent and cutting-edge synthetic protocols for this compound. We will dissect two primary synthetic strategies: the Buchwald-Hartwig amination of a halogenated pyrimidine precursor and the direct N-methylation of 5-aminopyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deep dive into the mechanistic rationale and practical considerations essential for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, being a core component of nucleobases and a wide array of therapeutic agents.[1][3] The specific substitution pattern of this compound offers a unique combination of hydrogen bonding capabilities and steric and electronic properties that are highly advantageous for molecular recognition at biological targets.[1] Consequently, this moiety is frequently incorporated into molecules designed to interact with ATP-binding sites in kinases, making it a cornerstone of many targeted cancer therapies.[4]

The efficient and scalable synthesis of this compound is, therefore, a critical challenge in pharmaceutical development. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide aims to provide the reader with a comprehensive understanding of the available methodologies to make informed decisions in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct retrosynthetic pathways:

-

C-N Bond Formation: This strategy involves the construction of the crucial carbon-nitrogen bond between a pyrimidine ring and a methylamine equivalent. The most powerful and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6]

-

N-Alkylation: This approach starts with a pre-formed 5-aminopyrimidine core and introduces the methyl group directly onto the nitrogen atom. This can be achieved through various methylation agents.

The following diagram provides a high-level overview of these divergent synthetic pathways.

Caption: High-level overview of synthetic pathways to this compound.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel prize-winning chemical reaction that enables the formation of carbon-nitrogen bonds via palladium catalysis.[5] This reaction has revolutionized medicinal chemistry due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[6][7][8]

Reaction Scheme & Mechanism

The reaction couples a halo-pyrimidine, typically 5-bromopyrimidine, with methylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Scheme 1: Buchwald-Hartwig Amination

Mechanistic Rationale: The catalytic cycle is a well-established sequence of steps.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Methylamine coordinates to the palladium center, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired this compound product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are often employed to promote the reductive elimination step and stabilize the catalytic species.[2]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials & Equipment:

-

5-bromopyrimidine

-

Methylamine (solution in THF or as hydrochloride salt)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 5-bromopyrimidine (1.0 eq) to the flask.

-

Solvent and Amine: Add anhydrous toluene to the flask, followed by the methylamine solution (1.2 eq). If using methylamine hydrochloride, an additional equivalent of base is required.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Bromopyrimidine | Commercially available and reactive in Pd-catalyzed couplings.[10] |

| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |

| Ligand | Xantphos | A bulky phosphine ligand that promotes efficient coupling.[2] |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for deprotonating the amine. |

| Solvent | Toluene | High-boiling, inert solvent suitable for the reaction temperature. |

| Temperature | 100-110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |

| Typical Yield | 70-90% | Dependent on purity of reagents and reaction conditions. |

Protocol II: Reductive Amination of 5-Aminopyrimidine

Reductive amination is a classic and highly effective method for forming amine bonds.[11][12] This two-step, one-pot process involves the formation of an imine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[13]

Reaction Scheme & Mechanism

In this approach, 5-aminopyrimidine is reacted with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Scheme 2: Reductive Amination

Mechanistic Rationale:

-

Imine/Iminium Formation: The nucleophilic amino group of 5-aminopyrimidine attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under mildly acidic conditions forms a transient iminium ion.

-

Hydride Reduction: A hydride reagent, selectively chosen to be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion, delivers a hydride to the carbon of the C=N double bond.[11] Sodium cyanoborohydride (NaBH₃CN) is particularly effective at a slightly acidic pH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

chemical properties of N-methylpyrimidin-5-amine

An In-depth Technical Guide to the Chemical Properties and Applications of N-methylpyrimidin-5-amine

Abstract

This compound is a heterocyclic amine that belongs to the class of aminopyrimidines. The pyrimidine core is a fundamental building block in nucleic acids and a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity. Furthermore, it explores its significance as a versatile building block in drug discovery, particularly in the design of kinase inhibitors, leveraging the structural motifs that enable potent and selective interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize the unique chemical characteristics of this compound.

Introduction to this compound

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of immense importance in chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, it is central to the structure of DNA and RNA. This inherent biocompatibility has made pyrimidine derivatives exceptionally attractive scaffolds for therapeutic agent design. Their synthetic accessibility and the ability to readily functionalize the ring allow for meticulous tuning of physicochemical and biological properties. The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, facilitating strong and specific binding to biological targets such as enzymes and receptors, which has led to a vast array of approved drugs across therapeutic areas including oncology, infectious diseases, and neurology.

Chemical Profile of this compound

This compound (CAS: 40492-24-8) is a derivative of the core pyrimidine structure, featuring a secondary methylamino group at the C5 position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential as a pharmacophore. The amino group acts as a key functional handle for synthetic elaboration, while the pyrimidine nitrogens retain their ability to engage in crucial intermolecular interactions. This combination makes it a valuable intermediate for constructing more complex molecules with desired biological activities.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These properties are critical for planning reactions, determining appropriate storage conditions, and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 40492-24-8 | |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| Boiling Point | 230°C at 760 mmHg | |

| Storage Conditions | Store at 2-8°C, keep in a dark place |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure confirmation. The expected spectral data for this compound serve as a self-validating system for experimental verification.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, typically appearing as a single, sharp peak in the 3300-3500 cm⁻¹ region. Additional bands corresponding to C-H stretching of the methyl group and aromatic ring, as well as C=N and C=C stretching vibrations of the pyrimidine ring, will also be present.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. One would expect to see a signal for the three methyl protons (a doublet if coupled to the N-H proton, or a singlet), a signal for the amine proton (which may be broad), and distinct signals for the three protons on the pyrimidine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ring nitrogens and the electron-donating nature of the amino group.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display five distinct peaks: one for the methyl carbon and four for the unique carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons provide insight into the electronic environment of the heterocyclic system.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z ≈ 109.13). Fragmentation patterns can provide further structural information, often involving the loss of fragments from the methylamino group or cleavage of the pyrimidine ring.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of N-substituted aminopyrimidines can be achieved through several established routes in heterocyclic chemistry. While classical methods often involve the construction of the pyrimidine ring from acyclic precursors, modern cross-coupling reactions offer a more direct and efficient approach for functionalizing a pre-formed pyrimidine core.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This methodology is particularly well-suited for the synthesis of this compound, involving the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with methylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This approach is favored for its high efficiency, functional group tolerance, and reliability.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst and a specialized ligand like Xantphos is crucial for facilitating the reductive elimination step that forms the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the active catalyst. Toluene is an excellent high-boiling solvent for this type of reaction.

-

Reaction Setup: To a dry, oven-baked reaction vessel under an inert nitrogen atmosphere, add 5-bromopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the vessel. Then, add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise via syringe.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield this compound as the final product.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of both its secondary amine and pyrimidine ring components.

-

Amine Group Reactivity: The secondary amine is nucleophilic and can participate in a wide range of reactions, including N-acylation, N-alkylation, and further palladium-catalyzed N-arylation to form tertiary amines.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridinium systems. The ring nitrogen atoms can be protonated in acidic media or act as ligands for metal coordination.

-

Versatile Intermediate: The ability to convert the amino group into a diazonium salt via diazotization provides a pathway to a wide array of other functional groups at the 5-position, making it a highly versatile synthetic intermediate.

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmacophore in Kinase Inhibition

The aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of drugs, particularly in oncology. The arrangement of nitrogen atoms in the ring system is ideal for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. This "hinge-binding" motif is a common feature of approved kinase inhibitors like Imatinib.

While this compound itself is a building block, closely related analogs demonstrate this principle. For instance, 5-methylpyrimidin-2-amine derivatives have been developed as potent and highly selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. The pyrimidine core forms hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site and enabling other parts of the molecule to confer potency and selectivity.

Logical Pathway for Drug Discovery

The development of a novel therapeutic agent from a core scaffold like this compound follows a structured, iterative process. This begins with identifying the scaffold's potential to interact with a biological target, followed by systematic chemical modification to optimize for potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Logical workflow for drug discovery from a core scaffold.

Conclusion

This compound is a chemically significant molecule whose value lies in the strategic combination of a reactive secondary amine and a biologically relevant pyrimidine core. Its well-defined spectroscopic properties make it readily characterizable, while modern synthetic methods, such as the Buchwald-Hartwig amination, allow for its efficient preparation. As a versatile building block, it provides a robust starting point for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in the competitive field of kinase inhibitor development. The principles and data outlined in this guide serve as a foundational resource for scientists looking to harness the potential of this potent chemical scaffold.

References

-

N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

N,N,5-Trimethylpyrimidin-4-amine | C7H11N3 | CID 21600215. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available from: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available from: [Link]

-

N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed, National Center for Biotechnology Information. Available from: [Link]

- **Synthesis and in

N-methylpyrimidin-5-amine CAS number and identifiers

An In-depth Technical Guide to N-methylpyrimidin-5-amine (CAS: 40492-24-8)

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems. This biocompatibility, combined with its versatile chemical reactivity, makes the pyrimidine framework a highly attractive starting point for the design of novel therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, leading to their successful application as anticancer, antimicrobial, and anti-inflammatory drugs.[1][3]

Within this important class of compounds, this compound stands out as a valuable and functionalized building block. Its structure combines the key pyrimidine core with a secondary amine, providing a reactive handle for further molecular elaboration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, consolidating the core identifiers, physicochemical properties, synthetic strategies, and potential applications of this versatile chemical intermediate.

Part 1: Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 40492-24-8 | [1][4][5] |

| IUPAC Name | This compound | [1][5] |

| Molecular Formula | C₅H₇N₃ | [1][4] |

| Molecular Weight | 109.13 g/mol | [1][5] |

| Canonical SMILES | CNC1=CN=CN=C1 | [1] |

| InChI | InChI=1S/C5H7N3/c1-6-5-2-7-4-8-5/h2,4H,1H3,(H,6,7,8) | [1] |

| MDL Number | MFCD10697898 | [5] |

Part 2: Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is essential for its handling, purification, and structural confirmation.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 90-95°C | [1] |

| Boiling Point | 230°C at 760 mmHg | [1][5] |

| Solubility | Soluble in most organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water. | [1] |

| Storage Conditions | Store at 2-8°C in a dark place. | [5] |

Spectroscopic Characterization

Authenticating the structure of this compound requires a multi-technique spectroscopic approach. The expected data are as follows:

-

¹H NMR: The spectrum should be consistent with the structure, featuring distinct signals for the methyl protons (a singlet or doublet depending on coupling to the N-H proton), the amine proton (a broad singlet), and the three unique protons on the pyrimidine ring.[1]

-

¹³C NMR: The spectrum is expected to show five distinct peaks corresponding to the five carbon atoms in the molecule: one for the methyl group and four for the carbons of the pyrimidine ring.[1]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 109.13).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information and should display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretching from the methyl group and aromatic ring, and the C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[1]

Part 3: Synthesis and Reactivity

Aminopyrimidines are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of more complex heterocyclic systems.[1] The synthesis of this compound can be approached through several established methods in heterocyclic chemistry.

A highly plausible and common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-halopyrimidine precursor with methylamine. The halogen atom at the 5-position acts as a leaving group, which is displaced by the nucleophilic methylamine.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (SNAr)

This protocol is a representative methodology based on standard procedures for similar transformations and may require optimization.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.5 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield this compound. Confirm the identity and purity of the final product using the spectroscopic methods outlined in Part 2.

The reactivity of this compound is dominated by the nucleophilicity of its secondary amine and the electrophilic character of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.[1]

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product therapeutic itself but rather a critical starting material or scaffold for the synthesis of biologically active molecules. The aminopyrimidine motif is central to the design of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the amine at the 5-position provides a vector for introducing substituents that can enhance potency and selectivity.[1]

Caption: Role of this compound in drug discovery.

Notable examples of drug classes where the aminopyrimidine core is crucial include:

-

Bcr-Abl Inhibitors: Used in the treatment of chronic myeloid leukemia. The aminopyrimidine scaffold is a key component of drugs like Imatinib and its derivatives.[6]

-

JAK2 Inhibitors: These are used to treat myeloproliferative neoplasms. The development of selective JAK2 inhibitors often relies on pyrimidine-based scaffolds.[7]

The use of this compound allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Part 5: Safety, Handling, and Storage

Comprehensive GHS hazard data for this compound (CAS 40492-24-8) is not available in the consulted resources. Therefore, it must be handled with the standard precautions applicable to novel chemical compounds of unknown toxicity.

-

General Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Cautionary Note: A structural isomer, 2-methylpyrimidin-5-amine (CAS 39889-94-6), is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[8] While this data does not apply directly, it underscores the need for cautious handling of this compound.

-

Storage: As recommended, the compound should be stored in a dark place at 2-8°C to ensure its long-term stability.[5]

Conclusion

This compound is a well-defined chemical entity with significant value for the research and drug development community. Its combination of a biologically relevant pyrimidine core and a reactive methylamino group makes it an ideal building block for creating diverse molecular libraries. From its clear identifiers and physicochemical properties to its straightforward synthesis and critical role in the development of targeted therapies like kinase inhibitors, this compound represents a key tool for advancing modern medicinal chemistry. Proper handling and an understanding of its spectroscopic profile will enable researchers to effectively and safely leverage its full potential in their synthetic endeavors.

References

- Benchchem. (n.d.). This compound | 40492-24-8.

- ABI Chem. (n.d.). This compound;40492-24-8.

- Chemenu. (n.d.). cas 40492-24-8|| where to buy this compound.

- PubChem. (n.d.). 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764.

- Benchchem. (n.d.). Pyrimidin-5-amine | 591-55-9.

- MDPI. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.

- PMC - NIH. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

- PMC - PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound;40492-24-8 [abichem.com]

- 5. cas 40492-24-8|| where to buy this compound [english.chemenu.com]

- 6. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Understanding Solubility as a Cornerstone of Drug Discovery

An In-depth Technical Guide to the Solubility of N-methylpyrimidin-5-amine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its journey from a laboratory curiosity to a clinical reality. Among these, solubility stands out as a critical, often challenging, parameter. It governs everything from formulation strategies and bioavailability to the reliability of in-vitro screening data. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic amine of interest in medicinal chemistry. Rather than merely presenting data, we will delve into the physicochemical principles that govern its solubility, the factors that modulate it, and the rigorous experimental methodologies required for its accurate determination. This document is designed for the practicing researcher, offering not just information, but a framework for critical thinking and robust experimental design.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the foundation upon which all solubility analysis is built. This compound is a substituted pyrimidine with a secondary amine group.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃ | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 90-95°C | [1] |

| Boiling Point | 230°C at 760 mmHg |[1][2] |

Caption: Chemical structure of this compound.

Theoretical Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" provides a useful starting point for predicting solubility.[4][5] The solubility of this compound is a tale of two competing structural features: the polar secondary amine group and the relatively non-polar pyrimidine ring.

-

Aqueous Solubility: The presence of a nitrogen atom with a lone pair of electrons in the secondary amine group allows for hydrogen bonding with water molecules, which is a primary driver for water solubility in simple amines.[6] However, the pyrimidine ring is an aromatic heterocyclic system. Aromatic amines tend to have diminished water solubility compared to their aliphatic counterparts because the nitrogen's lone pair electrons can be conjugated into the ring, reducing their availability for hydrogen bonding.[6] While this compound is a small molecule, which generally favors solubility, its aromatic character suggests that it is likely difficult to dissolve in water, a prediction supported by qualitative observations.[1][6]

-

Organic Solvent Solubility: The molecule's solubility is expected to be favorable in a range of organic solvents.[1]

-

Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding with the N-H group, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): The overall polarity of this compound allows for favorable dipole-dipole interactions with these solvents.[1]

-

Non-Polar Solvents (e.g., Hexane): Solubility is expected to be limited in non-polar solvents, as the polar amine and nitrogen atoms of the pyrimidine ring are not well-solvated by non-polar molecules.

-

Key Factors Influencing Solubility

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. The secondary amine group is basic and can be protonated in acidic conditions to form a water-soluble ammonium salt.[7][8]

Caption: Equilibrium of this compound at different pH values.

This equilibrium is fundamental in drug development. For biopharmaceutical classification (BCS), solubility must be assessed over the physiological pH range of 1.2 to 6.8.[9][10][11] The lowest measured solubility within this range dictates the compound's classification.[10][11]

Impact of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Therefore, for most compounds, solubility increases with temperature. While standard solubility assessments for BCS classification are conducted at 37 ± 1 °C to mimic physiological conditions, understanding the temperature dependence can be crucial for formulation, manufacturing, and storage stability.[9][10]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[12] It is a robust and reliable technique recommended by regulatory bodies like the WHO and ICH for BCS classification.[9][10][11] The protocol below is a synthesized, self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Why Equilibrium? Kinetic solubility (often measured from DMSO stock) is useful for high-throughput screening but can overestimate solubility.[13][14] Equilibrium solubility represents the true saturation point of the compound in a given medium and is the required measurement for regulatory and formulation purposes.[14][15]

-

Why Shake-Flask? This method ensures intimate contact between the solid compound and the solvent over a sufficient period to reach a true thermodynamic equilibrium.[16]

-

Why Excess Solid? The presence of undissolved solid material is essential to ensure the solution remains saturated throughout the experiment.[12]

-

Why pH and Temperature Control? As discussed, pH and temperature are critical variables. Maintaining them precisely (e.g., 37 ± 1 °C) is paramount for data relevant to human physiology.[9]

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid, verified purity)

-

Glass vials or flasks with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

-

Solvents:

Procedure:

-

Preparation: Add an excess amount of this compound to each of three replicate flasks for each solvent system. "Excess" means enough solid should remain visible at the end of the experiment. A preliminary test with a small amount can help estimate the required quantity.[15][16]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10 mL) to each flask.

-

pH Verification (for aqueous buffers): Measure and record the initial pH of the slurry. Adjust if necessary.[10][11]

-

Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature (e.g., 37 °C for BCS). Agitate for a predetermined time sufficient to reach equilibrium. A period of 24 to 48 hours is common, but this should be confirmed with a time-to-equilibrium study.[14][16]

-

Phase Separation: After equilibration, allow the flasks to stand at the experimental temperature to let the excess solid settle.[12] Carefully separate the saturated supernatant from the solid. This can be done by:

-

Centrifugation: Centrifuge an aliquot of the suspension at the experimental temperature.

-

Filtration: Withdraw an aliquot using a syringe and immediately filter it through a 0.45 µm filter into a clean vial. Discard the first portion of the filtrate to avoid errors from filter adsorption.

-

-

pH Measurement (Final): For aqueous buffers, measure and record the final pH of the saturated solution to ensure it remained constant.[10][11]

-

Quantification: Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV). Analyze the sample to determine the concentration.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. Report the mean and standard deviation for the triplicate measurements.

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. While experimental data for this compound is not publicly available, a researcher would populate a table similar to the one below.

Table 1: Template for Reporting Experimental Solubility of this compound at 37°C

| Solvent System | pH (Initial) | pH (Final) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

|---|---|---|---|---|---|

| 0.1 N HCl Buffer | 1.20 | 1.21 | Record Data | Record Data | Calculate |

| Acetate Buffer | 4.51 | 4.50 | Record Data | Record Data | Calculate |

| Phosphate Buffer | 6.80 | 6.79 | Record Data | Record Data | Calculate |

| Purified Water | N/A | N/A | Record Data | Record Data | Calculate |

| Ethanol | N/A | N/A | Record Data | Record Data | Calculate |

| Acetone | N/A | N/A | Record Data | Record Data | Calculate |

| Dichloromethane | N/A | N/A | Record Data | Record Data | Calculate |

Conclusion and Forward Look

The solubility of this compound is a complex interplay of its molecular structure, the properties of the solvent, and external factors like pH and temperature. While qualitative data suggests poor aqueous solubility and good organic solvent solubility, rigorous quantitative determination via the shake-flask method is essential for any meaningful drug development activities.[1] The protocols and theoretical frameworks outlined in this guide provide the necessary tools for researchers to generate high-quality, reliable solubility data. This data is the bedrock upon which successful formulation design, pharmacokinetic modeling, and ultimately, clinical efficacy are built.

References

- Amines: Structure, Properties, and Reactions | Solubility of Things.

- Physical Properties of Amines | CK-12 Found

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Properties of amines | Organic Chemistry II - Lumen Learning.

- Advanced Properties of Amines - Chemistry LibreTexts.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Physical Properties of Amines - BYJU'S.

- EXPERIMENT 1 DETERMIN

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

- BCS Guideline for solubility and Dissolution.pptx - Slideshare.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.

- This compound | 40492-24-8 | Benchchem.

- N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem.

- (PDF)

- Solubility of organic compounds (video) - Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH.

- Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 - EvitaChem.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC

- N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem - NIH.

- Annex 4 - World Health Organiz

- cas 40492-24-8|| where to buy this compound - Chemenu.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA.

- BIOPHARMACEUTICS CLASSIFIC

- This compound;40492-24-8 - ABI Chem.

- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF - ResearchG

Sources

- 1. benchchem.com [benchchem.com]

- 2. cas 40492-24-8|| where to buy this compound [english.chemenu.com]

- 3. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. who.int [who.int]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-methylpyrimidin-5-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its presence in the nucleic acids DNA and RNA, as well as in a multitude of therapeutic agents, underscores its profound significance.[1] N-methylpyrimidin-5-amine (CAS 40492-24-8), a functionalized pyrimidine, represents a key building block in the synthesis of more complex molecular architectures. The unambiguous confirmation of its structure is not merely a procedural formality; it is the foundational bedrock upon which all subsequent research—be it medicinal chemistry, process development, or pharmacological testing—is built.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to this compound. Moving beyond a simple recitation of data, we will delve into the causal reasoning behind the spectral features, offering a framework for researchers to interpret their own analytical results with confidence. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven methodologies that ensure scientific rigor and trustworthiness.

Molecular Structure and Spectroscopic Overview

This compound is a simple yet informative molecule for spectroscopic analysis. Its structure consists of a pyrimidine ring substituted at the C-5 position with a methylamino group.

The asymmetry of the substitution pattern renders the three protons and three carbons of the pyrimidine ring chemically distinct, leading to a rich and interpretable set of NMR signals. The methylamino group provides additional, highly characteristic signals.

Figure 2: A validated workflow for spectroscopic characterization.

NMR Data Acquisition (400 MHz Spectrometer)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Causality: DMSO-d₆ is often preferred as it readily dissolves polar amines and the residual water peak does not obscure key signals. CDCl₃ can also be used and may allow for observation of N-H coupling to the methyl group.

-

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Trustworthiness: A good shim results in sharp, symmetrical peaks, which is critical for accurate integration and resolution of coupling patterns.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Parameters: Pulse angle = 30-45°; Acquisition time = 2-3 s; Relaxation delay = 2 s; Number of scans = 8-16.

-

Causality: A shorter relaxation delay is acceptable for qualitative analysis, but for accurate integration, a longer delay (5x T₁) is required. 16 scans provide a good signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Pulse angle = 45°; Acquisition time = 1-2 s; Relaxation delay = 2 s; Number of scans = 1024 or more.

-

Causality: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum to singlets for each unique carbon.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for analysis.

-

Instrumentation (EI-MS):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Parameters: Ionization energy = 70 eV; Source temperature = 200-250°C.

-

Causality: 70 eV is the standard ionization energy that provides reproducible fragmentation patterns, allowing for library matching and structural interpretation.

-

-

Instrumentation (ESI-MS for HRMS):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source.

-

Parameters: Operate in positive ion mode. Optimize capillary voltage and gas flows to achieve a stable signal for the protonated molecule [M+H]⁺ at m/z 110.

-

Trustworthiness: ESI is a soft ionization technique that typically preserves the molecular ion (as [M+H]⁺), making it ideal for accurate mass measurement with a high-resolution analyzer like a TOF or Orbitrap.

-

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides an irrefutable analytical confirmation of the structure of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's C-H framework, while mass spectrometry confirms the elemental composition and provides insight into its stability and fragmentation. The methodologies outlined in this guide represent a robust, field-tested approach, ensuring that researchers can proceed with their work grounded in the certainty of their starting materials. This analytical rigor is not just good practice; it is an essential component of scientific integrity.

References

-

PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of N-methylpyrimidin-5-amine: A Case Study in Synthesis, Crystallization, and Single-Crystal X-ray Diffraction

Abstract: N-methylpyrimidin-5-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. However, to date, its three-dimensional crystal structure has not been reported in the public domain. The precise arrangement of atoms in the solid state is critical for understanding its physicochemical properties, potential intermolecular interactions, and for rational drug design. This guide provides a comprehensive, in-depth technical walkthrough for researchers, scientists, and drug development professionals on the methodologies required to determine the crystal structure of this compound. We will cover the synthesis and purification of the compound, detailed protocols for single-crystal growth, the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis, and an expert discussion on the anticipated structural features based on analogous compounds. This document serves as a practical roadmap for the structural elucidation of this and similar novel small molecules.

Introduction: The Rationale for Structural Determination

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyrimidine ring dictates the molecule's electronic properties, steric profile, and, most importantly, its ability to form specific interactions with biological targets. This compound introduces a secondary amine, a potent hydrogen bond donor, and a methyl group that can influence solubility and steric hindrance.

Determining the single-crystal structure provides unequivocal proof of molecular identity and connectivity.[1] It reveals the precise bond lengths, bond angles, and torsional angles within the molecule in its lowest energy solid-state conformation. Furthermore, it elucidates the supramolecular architecture—how individual molecules pack together through hydrogen bonds, π–π stacking, and other non-covalent interactions.[2][3] This packing arrangement governs critical material properties such as solubility, dissolution rate, melting point, and stability, which are paramount in drug development.

This guide is structured to be a self-validating system. Each stage, from synthesis to data analysis, includes the causality behind experimental choices, ensuring that the reader not only understands the steps but also the scientific reasoning that underpins them.

Synthesis and Purification of this compound

The first critical step is to obtain a pure, crystalline sample of the target compound. While several synthetic routes could be envisioned, a practical and efficient approach is the direct N-methylation of the commercially available precursor, pyrimidin-5-amine.

Synthetic Strategy: N-methylation via Nucleophilic Substitution

The amino group of pyrimidin-5-amine is nucleophilic and can react with an electrophilic methyl source. Methyl iodide is a classic and highly effective methylating agent for this purpose.[4] To prevent over-methylation to the quaternary ammonium salt, reaction conditions must be carefully controlled. The use of a non-nucleophilic base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HI byproduct.

Reaction Scheme:

Detailed Experimental Protocol: Synthesis

Materials:

-

Pyrimidin-5-amine (commercially available)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidin-5-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone (approx. 20 mL per gram of starting amine) to the flask.

-

Reagent Addition: While stirring the suspension, add methyl iodide (1.1 eq) dropwise at room temperature. Causality: Adding the electrophile slowly minimizes localized high concentrations, reducing the risk of side reactions and improving selectivity for mono-methylation.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase. The product should be more non-polar than the starting material.

-

Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL). Causality: The bicarbonate wash removes any remaining acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Column Chromatography

The crude product should be purified by flash column chromatography on silica gel to ensure the high purity (>99%) required for successful crystallization.

Procedure:

-

Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it.

-

Column Packing: Pack a silica gel column using a gradient of hexanes and ethyl acetate as the eluent system.

-

Elution: Start with a low polarity eluent (e.g., 70:30 hexanes/ethyl acetate) and gradually increase the polarity. Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging step.[1] It requires creating a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. For a polar, aromatic molecule like this compound, which has hydrogen bonding capabilities, several techniques are promising.

General Principles and Solvent Selection

The key is to achieve slow crystal growth to minimize defects and obtain a single, well-ordered lattice.[5] Solubility is the most critical property to exploit.[1] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures, or one where solubility can be gradually reduced.

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

|---|---|---|

| Polar Protic | Ethanol, Methanol, Isopropanol | Good H-bonding capability, may interact favorably with the amine and pyrimidine nitrogens.[6] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Can dissolve the compound but are less likely to interfere with self-assembly via H-bonds. |

| Aromatic | Toluene, Benzene | Aromatic rings can promote packing through π-stacking interactions.[6] |

| Non-polar | Hexanes, Heptane | Primarily used as anti-solvents to slowly induce precipitation from a more polar solution. |

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation This is the simplest method and often a good starting point.[1]

-

Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate or acetone) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. Causality: The gradual increase in concentration as the solvent evaporates slowly drives the system to supersaturation, promoting slow nucleation and growth.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent) This technique is excellent for small quantities of material and allows for very slow changes in solubility.[1]

-

Dissolve the compound (5-10 mg) in a minimal amount of a relatively polar, volatile solvent (the "solvent," e.g., acetone or methanol) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer jar.

-

Add a larger volume of a more non-polar, volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexanes or diethyl ether) to the outer jar.

-

Seal the outer jar tightly.

-

Over time, the more volatile anti-solvent will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization. Causality: The slow diffusion process ensures a very gradual approach to supersaturation, which is ideal for growing high-quality single crystals.

Protocol 3: Slow Cooling This method is effective if the compound's solubility is significantly temperature-dependent.[5]

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-50 °C).

-

Ensure all solid is dissolved. Filter the hot solution through a pre-warmed pipette with a cotton plug into a clean vial to remove any dust or particulate matter which could act as nucleation sites.

-

Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.

-

Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further promote crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals (ideally 0.1-0.3 mm in size with well-defined faces) are obtained, the process of determining the atomic structure can begin.[7] SC-XRD is a non-destructive technique that provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[8]

Experimental Workflow Diagram

The overall process from crystal to final structure can be visualized as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal free of cracks or defects.

-

Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of cryo-protectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality diffraction data.

-

-

Data Collection:

-

The mounted crystal is exposed to a monochromatic X-ray beam.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

-

A modern diffractometer will automatically determine the unit cell and an optimal data collection strategy to ensure a complete dataset is collected.

-

-

Data Reduction and Integration:

-

The collected images are processed to identify the positions and intensities of the diffraction spots.

-

These intensities are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file.

-

-

Structure Solution:

-

This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

This initial map should reveal the positions of most non-hydrogen atoms.

-

-

Structure Refinement:

-

An atomic model is built based on the electron density map.

-

This model is then refined against the experimental data using a least-squares algorithm. The positions of the atoms, their displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

-

Validation and Finalization:

-

The final refined structure is rigorously validated using software like CHECKCIF. This process checks for geometric consistency, missed symmetry, and other potential issues.

-

The final structural data is compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

-

Predicted Structural Features of this compound

While the exact structure is unknown, we can make expert predictions based on known structures of similar aminopyrimidines.

Intramolecular Geometry

Table 2: Predicted Bond Lengths and Angles

| Feature | Predicted Value | Basis for Prediction |

|---|---|---|

| Pyrimidine C-N bonds | 1.33 - 1.35 Å | Typical for aromatic C-N bonds in pyrimidine rings.[9] |

| Pyrimidine C-C bonds | 1.38 - 1.40 Å | Consistent with aromatic C-C bonds.[9] |

| C5-N(amine) bond | ~1.40 Å | Shorter than a typical C-N single bond due to resonance with the aromatic ring. |

| N(amine)-C(methyl) bond | ~1.47 Å | Standard C-N single bond length. |

| C-N-C bond angle (in ring) | ~115-128° | Dependent on position in the six-membered ring.[9] |

The pyrimidine ring is expected to be essentially planar. The exocyclic amine nitrogen and the methyl carbon may lie slightly out of the plane of the ring.

Supramolecular Interactions and Crystal Packing

The key feature governing the crystal packing will be hydrogen bonding. The secondary amine (N-H) is a strong hydrogen bond donor, while the two pyrimidine ring nitrogens (N1 and N3) are strong hydrogen bond acceptors.

Potential Hydrogen Bonding Motifs:

-

N-H···N(pyrimidine) Bonds: This is the most probable and strongest intermolecular interaction. It is likely to form chains or dimers, which are common motifs in aminopyrimidine structures.[2][3]

-

Self-Assembly Synthons: Aminopyrimidines are known to form robust supramolecular synthons, such as the R²₂(8) dimer motif, where two molecules form a cyclic arrangement through a pair of N-H···N bonds.[8][10]

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. youtube.com [youtube.com]

- 7. The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 9. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Aminopyrimidine Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery

An In-depth Technical Guide on the Biological Activities of N-methylpyrimidin-5-amine and its Derivatives

Foreword: The Enduring Relevance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The pyrimidine ring system, a fundamental component of nucleic acids, is a quintessential example of such a scaffold.[1] Its inherent drug-like properties, including metabolic stability and the ability to engage in a multitude of non-covalent interactions, have cemented its status as a cornerstone in the design of novel therapeutics.[1] This guide focuses on a specific, yet profoundly significant, subset of this chemical class: this compound and its derivatives. While the core molecule itself serves as a foundational building block, its substituted analogues have demonstrated a wealth of biological activities, particularly as potent and selective kinase inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the known biological activities, underlying mechanisms of action, and key structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series.

The this compound Core: A Strategic Starting Point

The this compound moiety, in its unadorned state, is a versatile chemical intermediate. Its synthesis, while not extensively detailed in the literature for the core compound itself, can be reliably achieved through established synthetic methodologies. A plausible and efficient route involves the reductive amination of pyrimidine-5-carbaldehyde with methylamine. This approach offers a direct and scalable method for the preparation of the core scaffold, which can then be further elaborated to generate diverse libraries of substituted analogues for biological screening.

Proposed Synthetic Workflow: Reductive Amination

Caption: Proposed synthetic workflow for this compound via reductive amination.

Kinase Inhibition: The Predominant Biological Activity of this compound Derivatives

The vast majority of reported biological activities for derivatives of the this compound scaffold are centered on the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The aminopyrimidine core has proven to be an exceptional pharmacophore for targeting the ATP-binding site of a wide array of kinases.

Targeting the Janus Kinase (JAK) Family

Derivatives of aminopyrimidines have emerged as potent inhibitors of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling. Constitutive activation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs).

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. One notable compound, A8 , demonstrated an IC50 of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[2] In cellular assays, A8 effectively inhibited the phosphorylation of JAK2 and its downstream targets, leading to cell cycle arrest and apoptosis in JAK2-dependent cell lines.

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [2] |

Inhibition of BCR-ABL and Src Family Kinases

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). Aminopyrimidine-based compounds have been successfully developed as inhibitors of this oncogenic kinase. For instance, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors, with one compound showing activity comparable to the established drug, imatinib.[3]

Furthermore, dual Src/Abl kinase inhibitors based on a 2-(aminopyrimidinyl)thiazole-5-carboxamide scaffold have been identified. These compounds exhibit potent antiproliferative activity against both hematological and solid tumor cell lines.

Aurora Kinase Inhibition and Anti-mitotic Activity

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and Aurora B kinases. The lead compound in this series, CYC116 , displayed Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[4] Inhibition of these kinases by CYC116 leads to aberrant mitotic phenotypes, increased polyploidy, and ultimately, cell death in cancer cell lines.

Checkpoint Kinase 1 (CHK1) Inhibition in Hematologic Malignancies

CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Through rational drug design, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly potent and selective CHK1 inhibitors.[5] The standout compound, (R)-17 , exhibited an IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase, CHK2.[5] This compound demonstrated significant tumor growth inhibition in a xenograft model of a hematologic malignancy.[5]

Caption: Signaling pathways targeted by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The extensive research into aminopyrimidine-based kinase inhibitors has yielded valuable SAR insights that can guide the design of future drug candidates.

-

Substitution at the 2- and 4-positions: The pyrimidine ring serves as a scaffold that orients substituents for optimal interaction with the kinase hinge region. The 2-amino group is a crucial hydrogen bond donor. Modifications at the 4-position with larger, often aromatic or heteroaromatic groups, can enhance potency and selectivity by accessing specific pockets within the ATP-binding site.

-

The Role of the 5-position: While many potent inhibitors are based on the 2-aminopyrimidine scaffold, the 5-position offers a vector for further optimization of physicochemical properties and target engagement.

-

N-alkylation: The N-methyl group in this compound can influence solubility and membrane permeability. In more complex derivatives, the nature of the N-substituent can be critical for achieving high potency and selectivity.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides a generalized protocol for a key biological assay used to evaluate the activity of aminopyrimidine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity (IC50) of test compounds against a specific protein kinase.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the fluorescent tracer acceptor. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., JAK2, Aurora A)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Fluorescently labeled Kinase Tracer

-

Test compounds (solubilized in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates (low-volume, black)

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Assay Plate Preparation:

-

Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

-

Add 2.5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) with an excitation at 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Concluding Remarks and Future Directions

The this compound scaffold and its derivatives represent a rich and fertile ground for the discovery of novel therapeutics. The extensive body of work on aminopyrimidine-based kinase inhibitors provides a strong foundation for the continued development of this chemical class. Future research efforts should focus on:

-

Exploring Novel Kinase Targets: While significant success has been achieved in targeting well-established oncogenic kinases, the versatility of the aminopyrimidine scaffold suggests that it could be adapted to inhibit other kinase families implicated in a broader range of diseases.

-